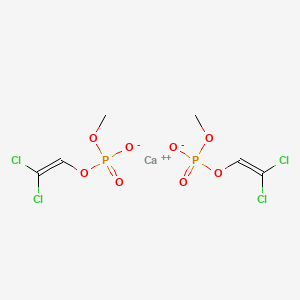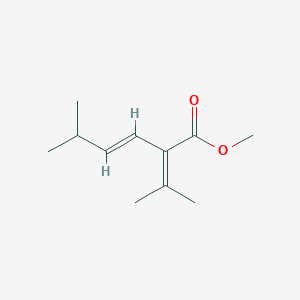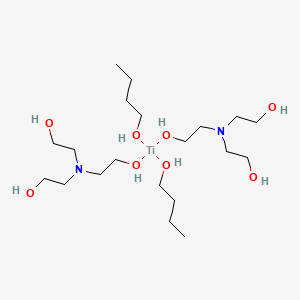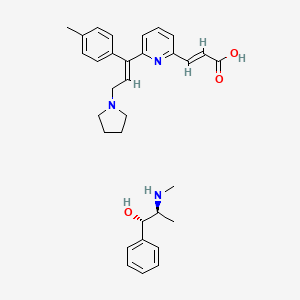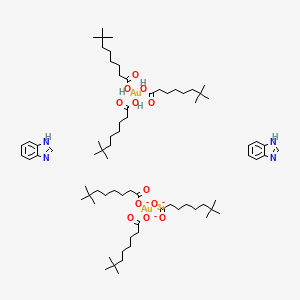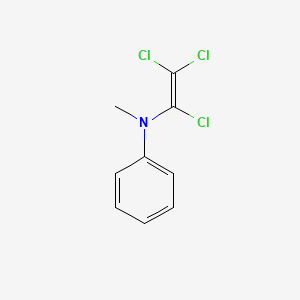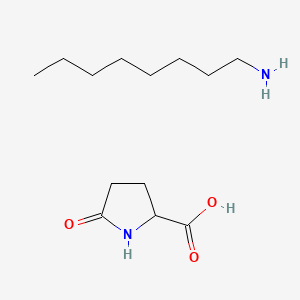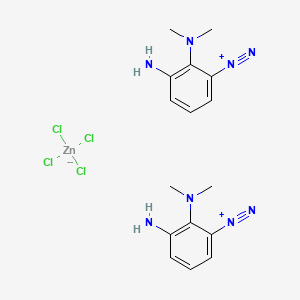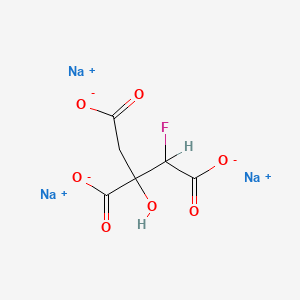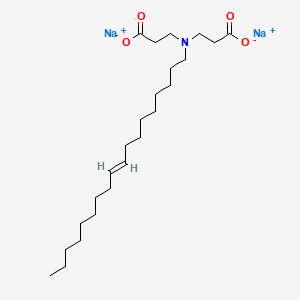
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate is a chemical compound with the molecular formula C6H9NNa2O4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate typically involves the reaction of beta-alanine with 9-octadecenylamine in the presence of disodium salt. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Disodium N-(2-carboxylatoethyl)-beta-alaninate
- Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate
Uniqueness
This compound stands out due to its unique combination of functional groups and long-chain alkyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
93982-27-5 |
|---|---|
Molecular Formula |
C24H43NNa2O4 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
disodium;3-[2-carboxylatoethyl-[(E)-octadec-9-enyl]amino]propanoate |
InChI |
InChI=1S/C24H45NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;;/h9-10H,2-8,11-22H2,1H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9+;; |
InChI Key |
XLJQLZSGIBCDHN-TTWKNDKESA-L |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


